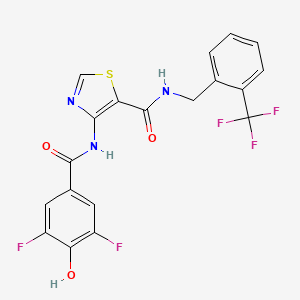
Hsd17B13-IN-90
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-90 is a compound that acts as an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme is associated with lipid metabolism in the liver and has been implicated in various liver diseases, including non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. The inhibition of hydroxysteroid 17-beta dehydrogenase 13 by this compound has shown potential therapeutic benefits in the treatment of these liver conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-90 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Hsd17B13-IN-90 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent choice, depend on the desired reaction and the nature of the intermediate compounds .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Hsd17B13-IN-90 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of hydroxysteroid 17-beta dehydrogenase 13 and its role in lipid metabolism.
Biology: Employed in research to understand the biological functions of hydroxysteroid 17-beta dehydrogenase 13 and its involvement in liver diseases.
Medicine: Investigated for its potential therapeutic effects in treating non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.
Mécanisme D'action
Hsd17B13-IN-90 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting this enzyme, this compound reduces the formation of lipid droplets and decreases lipid accumulation in the liver. This mechanism helps to alleviate the symptoms of liver diseases such as non-alcoholic fatty liver disease and non-alcoholic steatohepatitis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxysteroid 17-beta dehydrogenase 11 inhibitors: These compounds also target enzymes involved in steroid metabolism but have different specificities and effects.
Hydroxysteroid 17-beta dehydrogenase 14 inhibitors: Similar in function but target different isoforms of the enzyme.
Uniqueness
Hsd17B13-IN-90 is unique in its high specificity for hydroxysteroid 17-beta dehydrogenase 13, making it a valuable tool for studying this enzyme’s role in liver diseases. Its ability to inhibit lipid droplet formation and reduce lipid accumulation sets it apart from other inhibitors targeting different isoforms .
Propriétés
Formule moléculaire |
C19H12F5N3O3S |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
4-[(3,5-difluoro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H12F5N3O3S/c20-12-5-10(6-13(21)14(12)28)17(29)27-16-15(31-8-26-16)18(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |
Clé InChI |
LXHNQQFWUDZRPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)C2=C(N=CS2)NC(=O)C3=CC(=C(C(=C3)F)O)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


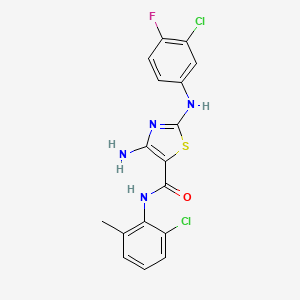

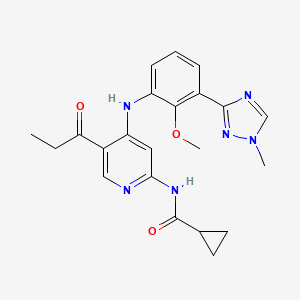
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
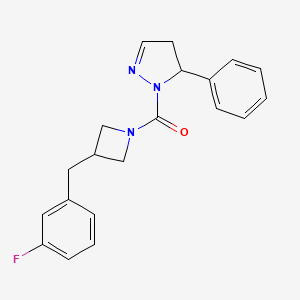
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)

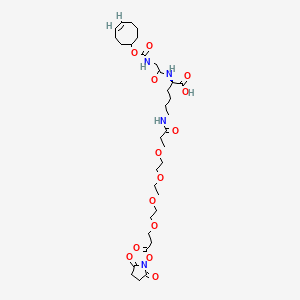
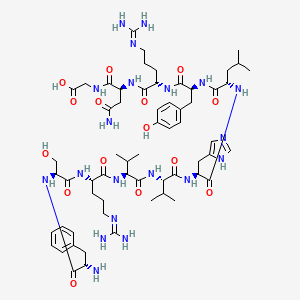
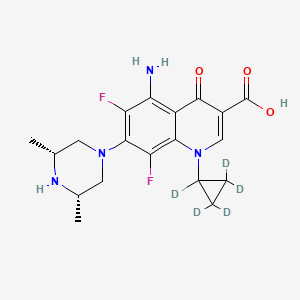

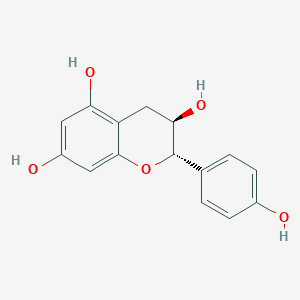
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
